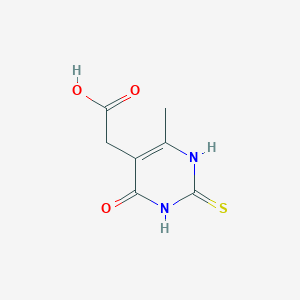

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

描述

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .

化学反应分析

Alkylation of the Thiol Group

The mercapto group at position 2 undergoes nucleophilic substitution with alkylating agents. For example:

-

Reaction with ethyl bromoacetate :

Alkylation in dimethylformamide (DMF) with triethylamine as a base yields ethyl 2-((5-acetamido-4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate (4 ) .

Hydrazide Formation via Acyl Substitution

The acetic acid moiety participates in hydrazide synthesis:

-

Reaction with hydrazine hydrate :

Substitution of the ester group in intermediate 4 produces the S-acyl hydrazide 5 .

Cyclization Reactions

The pyrimidinone scaffold facilitates cyclization to form fused heterocycles:

-

Dehydrative cyclization :

Treatment of hydrazinyl derivatives with glacial acetic acid yields triazolopyrimidinones (e.g., 14 ) .

Coupling Reactions for Antimicrobial Derivatives

The mercapto group enables coupling with halogenated intermediates:

-

Reaction with chloroacetamide :

In DMF under basic conditions, coupling produces 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine derivatives (e.g., M1–25 ) .

Biginelli Multicomponent Reactions

While not directly reported for this compound, structurally similar pyrimidines undergo Biginelli reactions:

-

Example : Synthesis of 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles using DIPEAc as a catalyst .

Glycosylation Reactions

The thiol group reacts with protected sugars:

-

Reaction with bromo sugars :

In DMF with anhydrous KCO, S-glycosides form (e.g., 63 ) .-

Key conditions : 24-hour stirring, room temperature.

-

Key Reaction Pathways

-

Alkylation : SH → S-alkyl derivatives (e.g., esters, glycosides).

-

Acyl Substitution : COOH → hydrazides/amides.

-

Cyclization : Formation of triazolo- or pyrimidopyrimidine scaffolds.

-

Coupling : Antimicrobial derivatives via thioether linkages.

This compound’s versatility in forming bioactive derivatives underscores its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications .

科学研究应用

Chemical Properties and Structure

The chemical formula of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is , with a molecular weight of approximately 188.22 g/mol. The structure features a mercapto group, which contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various mercapto compounds, it was found that certain derivatives showed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of vital enzymatic processes.

Antitumor Potential

The compound has also been investigated for its antitumor activity. A series of studies reported that derivatives synthesized from this compound exhibited cytotoxic effects on various cancer cell lines. For instance, compounds derived from this pyrimidine showed increased apoptosis in A549 lung cancer cells, indicating potential as an anticancer agent .

Synthesis of Bioactive Compounds

This compound serves as a versatile precursor in the synthesis of other bioactive molecules. It has been utilized in multi-step synthetic pathways to create novel compounds with enhanced biological activities. For example, researchers have successfully synthesized various thiazolidinedione derivatives using this compound as a starting material, which are known for their insulin-sensitizing properties .

Case Studies and Research Findings

作用机制

The mechanism of action of (2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

- 2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- 4-(4-tert-Butylphenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- 2-(4-(5-Cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide

Uniqueness

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific structural features, such as the presence of both a thiol group and a carboxylic acid group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

Overview

(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, with the molecular formula C7H8N2O3S, is a compound that has garnered attention for its potential biological activities. Its unique structure includes a thiol group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid |

| InChI Key | InChI=1S/C7H8N2O3S |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activities.

- Nucleic Acid Interaction : The pyrimidine ring may interact with DNA and RNA, influencing their synthesis and function.

- Enzyme Modulation : It has been studied for its potential role as an enzyme inhibitor or modulator in various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this structure demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for related compounds in the series:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 6M | 1500 | 1500 |

| 19M | 1500 | 1500 |

| 20M | 7500 | 7500 |

| 25M | 7500 | 7500 |

These results indicate that certain derivatives maintain bactericidal activity, making them promising candidates for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected by this compound require further elucidation but suggest potential utility in cancer treatment.

Case Studies and Research Findings

- Antimicrobial Evaluation : A series of analogues were synthesized and tested for their antimicrobial efficacy. The study highlighted that compounds with similar structures showed promising results against resistant bacterial strains .

- Mechanistic Insights : Research has indicated that the interaction of this compound with specific enzymes could lead to the modulation of inflammatory pathways, suggesting its potential role in treating inflammatory diseases .

- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives can reduce tumor growth in animal models, supporting the need for further investigation into their therapeutic applications .

属性

IUPAC Name |

2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXWQMNKBWSOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。